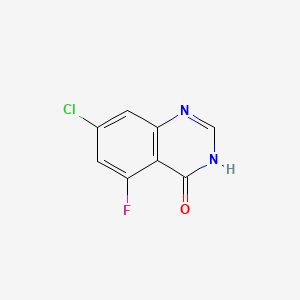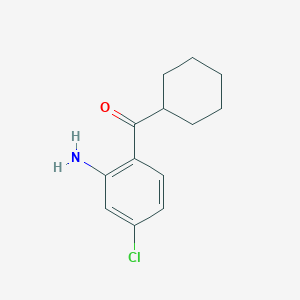![molecular formula C6H5N3O B13943576 4H-Pyrimido[5,4-d][1,3]oxazine CAS No. 28647-47-4](/img/structure/B13943576.png)
4H-Pyrimido[5,4-d][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrimido[5,4-d][1,3]oxazine is a heterocyclic compound that belongs to the class of fused pyrimidine-oxazine systems. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with an oxazine ring, forming a bicyclic system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido[5,4-d][1,3]oxazine typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . These methods result in the formation of pyrimidino[4,5-d][1,3]oxazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4H-Pyrimido[5,4-d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
科学的研究の応用
4H-Pyrimido[5,4-d][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-Pyrimido[5,4-d][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
類似化合物との比較
4H-Pyrimido[5,4-d][1,3]oxazine can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines . These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The uniqueness of this compound lies in its oxazine ring, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
- Oxazolo[5,4-d]pyrimidines
These compounds are structurally related and exhibit similar biological activities, making them valuable in medicinal chemistry and drug discovery.
特性
CAS番号 |
28647-47-4 |
|---|---|
分子式 |
C6H5N3O |
分子量 |
135.12 g/mol |
IUPAC名 |
4H-pyrimido[5,4-d][1,3]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-5-6(8-3-7-1)2-10-4-9-5/h1,3-4H,2H2 |
InChIキー |
BBVFHUXAMDNDCN-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=NC=C2N=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)






![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)




![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
